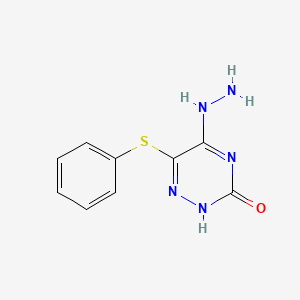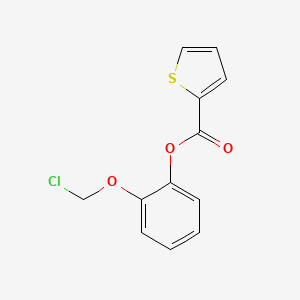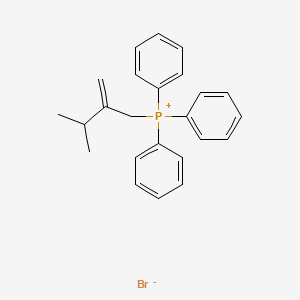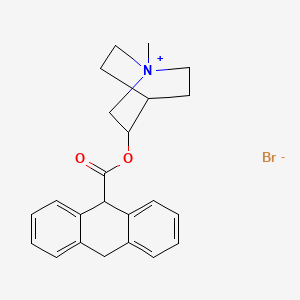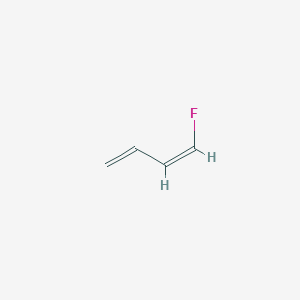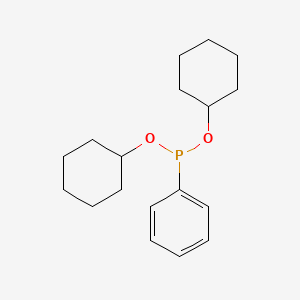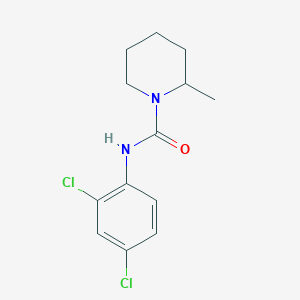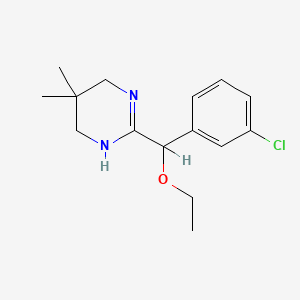
3,4,5,6-Tetrahydro-2-(3-chloro-alpha-ethoxybenzyl)-5,5-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5,6-Tetrahydro-2-(3-chloro-alpha-ethoxybenzyl)-5,5-dimethylpyrimidine is a synthetic organic compound It is characterized by its pyrimidine ring structure, which is substituted with a 3-chloro-alpha-ethoxybenzyl group and two methyl groups at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-2-(3-chloro-alpha-ethoxybenzyl)-5,5-dimethylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a beta-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The 3-chloro-alpha-ethoxybenzyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable benzyl halide with the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5,6-Tetrahydro-2-(3-chloro-alpha-ethoxybenzyl)-5,5-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
3,4,5,6-Tetrahydro-2-(3-chloro-alpha-ethoxybenzyl)-5,5-dimethylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4,5,6-Tetrahydro-2-(3-chloro-alpha-ethoxybenzyl)-5,5-dimethylpyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triamino-5-nitrosopyrimidine: Another pyrimidine derivative with different substituents.
5,6-Dimethyl-2-thiouracil: A pyrimidine derivative with sulfur substitution.
3,4,5,6-Tetrahydro-2-(3-chloro-alpha-ethoxybenzyl)-5-methylpyrimidine: A closely related compound with one less methyl group.
Uniqueness
3,4,5,6-Tetrahydro-2-(3-chloro-alpha-ethoxybenzyl)-5,5-dimethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
33210-42-3 |
|---|---|
Formule moléculaire |
C15H21ClN2O |
Poids moléculaire |
280.79 g/mol |
Nom IUPAC |
2-[(3-chlorophenyl)-ethoxymethyl]-5,5-dimethyl-4,6-dihydro-1H-pyrimidine |
InChI |
InChI=1S/C15H21ClN2O/c1-4-19-13(11-6-5-7-12(16)8-11)14-17-9-15(2,3)10-18-14/h5-8,13H,4,9-10H2,1-3H3,(H,17,18) |
Clé InChI |
BJZGGPBBOQDMIC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CC(=CC=C1)Cl)C2=NCC(CN2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


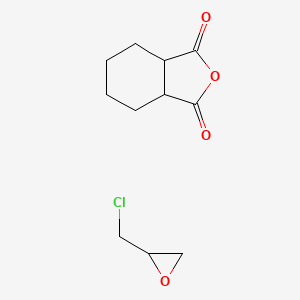
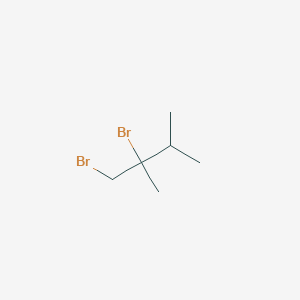
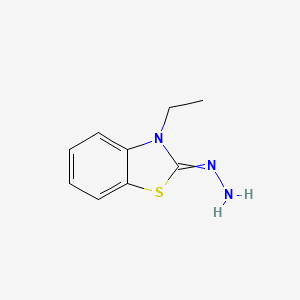
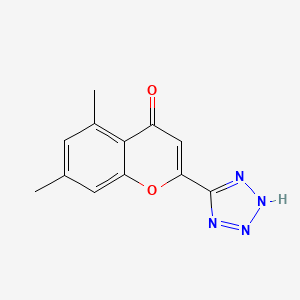
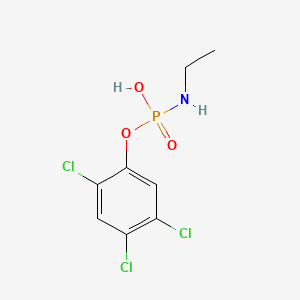
![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)
